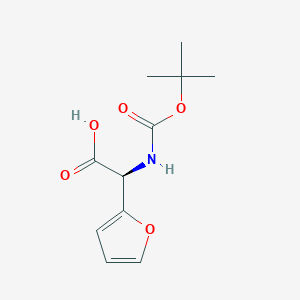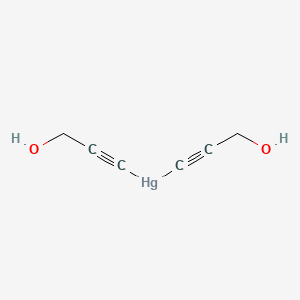
Mercury, bis(3-hydroxy-1-propynyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of mercury, bis(3-hydroxy-1-propynyl)- typically involves the reaction of mercury(II) salts with 3-hydroxy-1-propyne. One common method is the reaction of mercury(II) acetate with 3-hydroxy-1-propyne in an aqueous medium. The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of mercury, bis(3-hydroxy-1-propynyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade mercury(II) salts and 3-hydroxy-1-propyne, with careful monitoring of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or other suitable methods.
Análisis De Reacciones Químicas
Types of Reactions
Mercury, bis(3-hydroxy-1-propynyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other oxidation products.
Reduction: Reduction reactions can convert the compound to elemental mercury and other reduced species.
Substitution: The 3-hydroxy-1-propynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercury(II) oxide, while reduction can produce elemental mercury.
Aplicaciones Científicas De Investigación
Mercury, bis(3-hydroxy-1-propynyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the manufacture of specialized materials and as a component in certain industrial processes.
Mecanismo De Acción
The mechanism of action of mercury, bis(3-hydroxy-1-propynyl)- involves its interaction with various molecular targets. The compound can bind to thiol groups in proteins, affecting their function. It can also interact with nucleic acids, potentially leading to changes in gene expression. The exact pathways and molecular targets involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Methylmercury: An organomercury compound with a single methyl group attached to mercury.
Ethylmercury: Similar to methylmercury but with an ethyl group.
Phenylmercury: Contains a phenyl group attached to mercury.
Uniqueness
Mercury, bis(3-hydroxy-1-propynyl)- is unique due to the presence of two 3-hydroxy-1-propynyl groups, which confer distinct chemical properties and reactivity compared to other organomercury compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
62374-53-2 |
|---|---|
Fórmula molecular |
C6H6HgO2 |
Peso molecular |
310.70 g/mol |
Nombre IUPAC |
bis(3-hydroxyprop-1-ynyl)mercury |
InChI |
InChI=1S/2C3H3O.Hg/c2*1-2-3-4;/h2*4H,3H2; |
Clave InChI |
QYYXGNGPJVHBPO-UHFFFAOYSA-N |
SMILES canónico |
C(C#C[Hg]C#CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


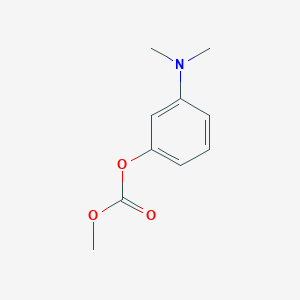
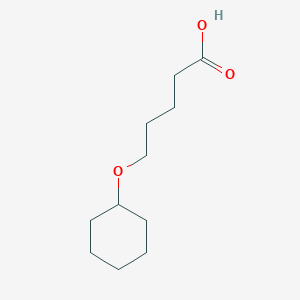



![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)
![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
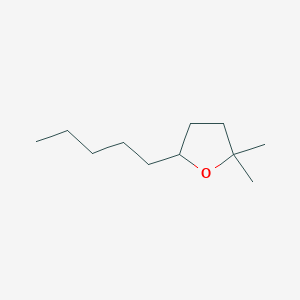
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)

![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)
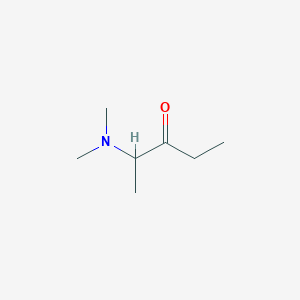
![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)
